molecular formula C16H22N4O3 B2530609 N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1170092-63-3

N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2530609
CAS RN: 1170092-63-3
M. Wt: 318.377
InChI Key: QPLSIIBFDSNLDD-UHFFFAOYSA-N
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Description

The compound "N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide" is a nitrogenous organic molecule that is likely to possess a complex structure involving a piperidine ring, a tert-butyl group, and an oxadiazole moiety. While the specific compound is not directly described in the provided papers, they do offer insights into similar compounds with tert-butyl groups and piperazine or piperidine rings, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related nitrogenous compounds typically involves condensation reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid, facilitated by 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . This suggests that the synthesis of "N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide" might also involve similar condensation reactions, possibly using furan derivatives and appropriate amine precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), as well as X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare the optimal molecular structure with experimental data . These methods would likely be applicable to the analysis of the molecular structure of "N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of such compounds can be studied through the analysis of molecular electrostatic potential and frontier molecular orbitals using DFT . These studies provide insights into the sites of chemical reactivity and potential interactions with other molecules. The presence of weak intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking interactions, can also influence the chemical behavior and stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are revealed through their crystallization behavior and the analysis of their crystal systems and space groups. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic crystal system with specific unit cell parameters . These properties are significant for understanding the compound's solubility, stability, and suitability for various applications. The biological activity, such as antibacterial and anthelmintic activity, is also evaluated to determine the potential therapeutic uses of the compounds .

Scientific Research Applications

Synthesis of N-Heterocycles

Research in the field has showcased the synthesis of structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, utilizing chiral sulfinamides like tert-butanesulfinamide. This methodology is crucial for producing compounds that serve as the structural motif for many natural products and potentially therapeutic compounds (Philip et al., 2020). The advancement in asymmetric synthesis via sulfinimines offers a pathway to explore novel applications of related structures, including N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide.

Pharmacological Applications of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole core, a critical feature in the structure of N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, is renowned for its diverse pharmacological properties. Compounds containing the 1,3,4-oxadiazole moiety have been explored for their potential in new drug development, demonstrating a wide range of applications including antimicrobial, anticancer, and anti-inflammatory activities (Rana et al., 2020). This underscores the significance of N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide in the synthesis of bioactive molecules with potential therapeutic applications.

CNS Drug Development Potential

The structural features of N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide suggest potential utility in developing drugs for Central Nervous System (CNS) disorders. Heterocycles containing nitrogen, such as piperidines, are integral to creating compounds with CNS activity, ranging from antidepressants to anticonvulsants (Saganuwan, 2017). This aligns with the ongoing search for new CNS acting drugs, where the specific structure of N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide may offer novel therapeutic avenues.

properties

IUPAC Name

N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-16(2,3)17-15(21)20-8-6-11(7-9-20)13-18-19-14(23-13)12-5-4-10-22-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLSIIBFDSNLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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